8-(3,5-Diethylpyrazolyl)-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-d ione
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Overview
Description
8-(3,5-Diethylpyrazolyl)-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione is a complex organic compound featuring a pyrazole ring fused with a purine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-Diethylpyrazolyl)-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,5-diethylpyrazole with a suitable purine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
8-(3,5-Diethylpyrazolyl)-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
8-(3,5-Diethylpyrazolyl)-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism by which 8-(3,5-Diethylpyrazolyl)-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in inhibiting cell proliferation.
Uniqueness
8-(3,5-Diethylpyrazolyl)-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione stands out due to its unique structural features, which combine the properties of both pyrazole and purine rings. This dual functionality allows for a broader range of applications and interactions compared to similar compounds .
Properties
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-6-12-10-13(7-2)24(21-12)17-19-15-14(23(17)9-8-11(3)4)16(25)20-18(26)22(15)5/h10-11H,6-9H2,1-5H3,(H,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEISMGRBIDOYDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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